tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate
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Overview
Description
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methylcyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamate group would yield an amine derivative.
Scientific Research Applications
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can undergo hydrolysis to release the active compound, which can then interact with its target. The specific molecular pathways involved depend on the nature of the active compound released.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate include:
Uniqueness
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is unique due to the presence of the hydroxymethyl and methylcyclobutyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-5-11(4,6-8)7-13/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
ZOLDCWHXROBGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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